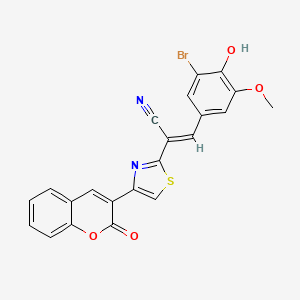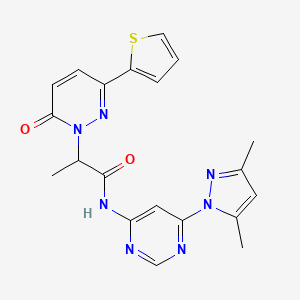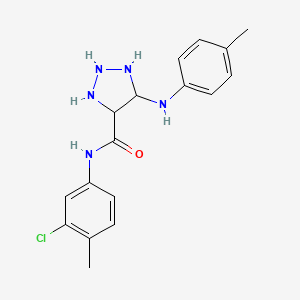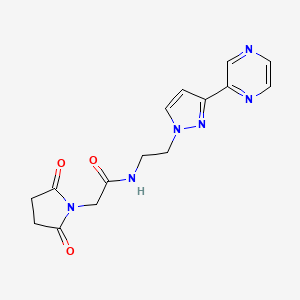
4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole, otherwise known as 4-BE-3-TFMP, is an organic compound that is widely used in scientific research. Its unique properties make it a valuable tool for scientists in a variety of fields, from organic chemistry to pharmacology.
Aplicaciones Científicas De Investigación
4-BE-3-TFMP is a useful tool for scientists in a variety of fields. In organic chemistry, it has been used in the synthesis of a variety of compounds, including heterocyclic compounds, and can be used to study the reactivity of different functional groups. In pharmacology, it has been used to study the binding of drugs to their respective receptors, as well as to study the effects of drugs on the body. In biochemistry, it has been used to study the structure and function of enzymes and other proteins.
Mecanismo De Acción
The mechanism of action of 4-BE-3-TFMP is not yet fully understood. However, it is thought to bind to a variety of proteins and receptors in the body, which can then lead to a range of biochemical and physiological effects. It is believed to interfere with the activity of enzymes, which can then lead to changes in the activity of other proteins and receptors, leading to a range of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BE-3-TFMP are not yet fully understood. However, it has been shown to have a range of effects on enzymes, proteins, and receptors in the body. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins. It has also been shown to bind to a variety of receptors, leading to changes in the activity of these receptors and the proteins they interact with.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-BE-3-TFMP has several advantages and limitations when used in lab experiments. One of the main advantages is its relatively low toxicity, which makes it a safe and effective tool for researchers. Additionally, it has a low solubility in water, which makes it easy to handle and store. However, it has a relatively low binding affinity for proteins and receptors, which can limit its effectiveness in certain experiments.
Direcciones Futuras
The future of 4-BE-3-TFMP is promising, as researchers continue to explore its potential in a variety of fields. In organic chemistry, it could be used to synthesize a wider range of compounds, as well as to study the reactivity of different functional groups. In pharmacology, it could be used to study the binding of drugs to their respective receptors, as well as to study the effects of drugs on the body. In biochemistry, it could be used to study the structure and function of enzymes and other proteins. Additionally, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects.
Métodos De Síntesis
4-BE-3-TFMP is synthesized using a three-step synthesis process. The first step involves the reaction of a bromoalkane with a trifluoromethylbenzene derivative in the presence of a Lewis acid catalyst. This reaction produces an intermediate product, which is then reacted with an alkyl halide in the presence of a base to form the desired compound. The final step involves the dehydration of the intermediate product to form the desired 4-BE-3-TFMP.
Propiedades
IUPAC Name |
4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c1-2-3-4(7)5(12-11-3)6(8,9)10/h2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNJLIKODABCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2931125.png)

![2-[[1-[(1,3-Dimethylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2931129.png)
![N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide](/img/structure/B2931132.png)
![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2931134.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2931137.png)

![7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2931139.png)

![N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2931144.png)

